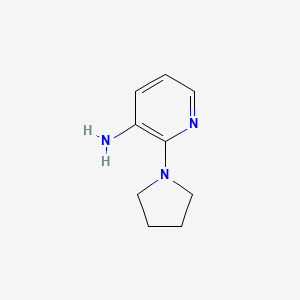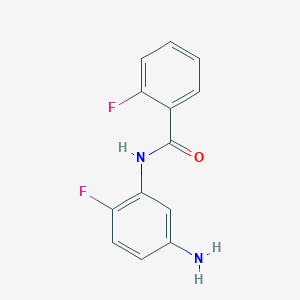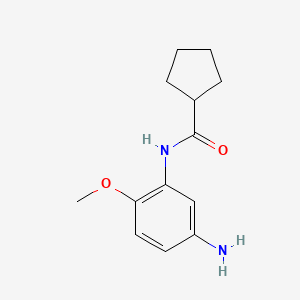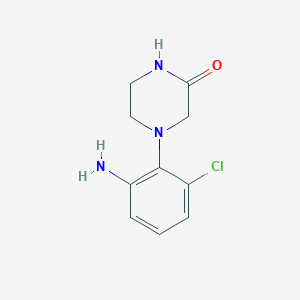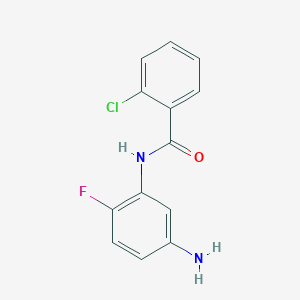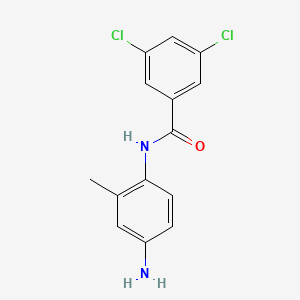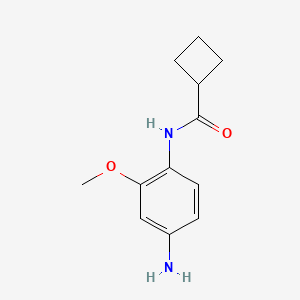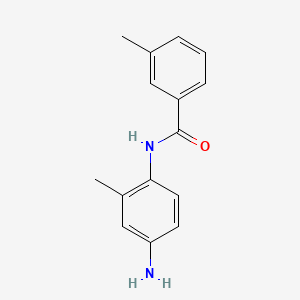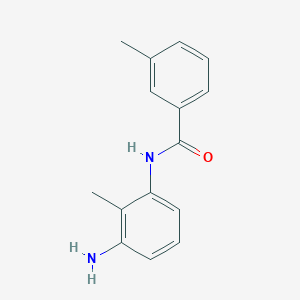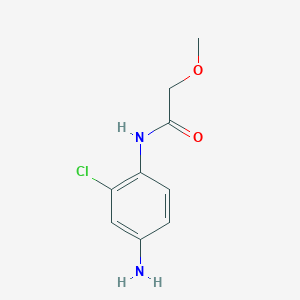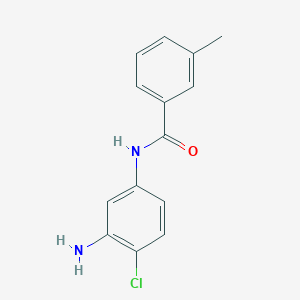![molecular formula C11H17NO2 B1320491 {2-[2-(Dimethylamino)ethoxy]phenyl}methanol CAS No. 59115-26-3](/img/structure/B1320491.png)
{2-[2-(Dimethylamino)ethoxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[2-(Dimethylamino)ethoxy]phenyl}methanol: is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This compound is characterized by the presence of a dimethylamino group attached to an ethoxyphenylmethanol structure. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2-[2-(Dimethylamino)ethoxy]phenyl}methanol typically involves the reaction of 2-(dimethylamino)ethanol with a phenylmethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: {2-[2-(Dimethylamino)ethoxy]phenyl}methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the dimethylamino group or the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry: {2-[2-(Dimethylamino)ethoxy]phenyl}methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of dimethylamino and ethoxy groups on biological systems. It is also used in the development of new drugs and pharmaceuticals .
Medicine: Its unique structure allows for the exploration of new drug candidates .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the formulation of specialty chemicals and additives .
Mechanism of Action
The mechanism of action of {2-[2-(Dimethylamino)ethoxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors and enzymes, leading to changes in cellular processes. The ethoxy group may also play a role in modulating the compound’s activity and binding affinity.
Comparison with Similar Compounds
- {2-[2-(Dimethylamino)ethoxy]phenyl}ethanol
- {2-[2-(Dimethylamino)ethoxy]phenyl}acetone
- {2-[2-(Dimethylamino)ethoxy]phenyl}propane
Comparison:
- {2-[2-(Dimethylamino)ethoxy]phenyl}methanol is unique due to the presence of the methanol group, which imparts specific chemical and physical properties.
- {2-[2-(Dimethylamino)ethoxy]phenyl}ethanol has an ethanol group instead of methanol, leading to differences in reactivity and solubility.
- {2-[2-(Dimethylamino)ethoxy]phenyl}acetone contains a ketone group, which significantly alters its chemical behavior and applications.
- {2-[2-(Dimethylamino)ethoxy]phenyl}propane has a propane group, making it less reactive compared to the methanol derivative .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-[2-(dimethylamino)ethoxy]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12(2)7-8-14-11-6-4-3-5-10(11)9-13/h3-6,13H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNABPRGGCSJBPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594610 |
Source


|
| Record name | {2-[2-(Dimethylamino)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59115-26-3 |
Source


|
| Record name | {2-[2-(Dimethylamino)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)
